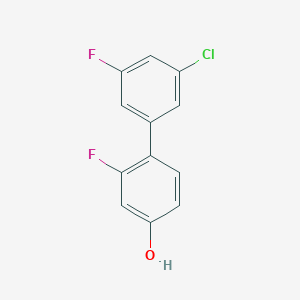
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% (4-CFPF) is a synthetic compound that has been used for various scientific and medical applications. 4-CFPF has a wide range of properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral activities. It has been studied in various areas of research, including drug delivery, cancer therapy, and gene therapy.
Applications De Recherche Scientifique
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been studied for its potential applications in drug delivery, cancer therapy, and gene therapy. It has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, and anti-viral activities. In drug delivery, 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been used to enhance the solubility, stability, and bioavailability of drug molecules. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce the side effects of chemotherapy. In gene therapy, 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has been used to enhance the efficiency of gene transfection and to improve the stability of gene expression.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cell death. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to reduce the production of reactive oxygen species (ROS), which are associated with oxidative stress. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% have been studied in various animal models. It has been found to reduce inflammation and oxidative stress in mice, as well as to reduce the growth of cancer cells in rats. It has also been found to reduce the side effects of chemotherapy in mice, and to enhance the efficiency of gene transfection in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a high purity of 95%. It is also relatively stable and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. It is not suitable for use in long-term studies, as it is rapidly metabolized in the body. It is also not suitable for use in humans, as it has not been fully tested for safety and efficacy.
Orientations Futures
There are several potential future directions for the use of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%. One direction is to further study its mechanism of action and its effects on various physiological processes. Another direction is to develop new formulations and delivery systems for 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%, such as nanoparticles, liposomes, and polymers. Finally, further research is needed to assess the safety and efficacy of 4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% for use in humans.
Méthodes De Synthèse
4-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% can be synthesized from starting materials such as 3-chloro-5-fluorophenol, 3-fluorophenol, and potassium hydroxide. The synthesis involves a base-catalyzed condensation reaction of the starting materials in an aqueous solution. The reaction is carried out at room temperature and yields a product with a purity of 95%. The reaction can be monitored by thin-layer chromatography and 1H NMR spectroscopy.
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDDYYWAJOHRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684339 |
Source


|
| Record name | 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-33-2 |
Source


|
| Record name | 3'-Chloro-2,5'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


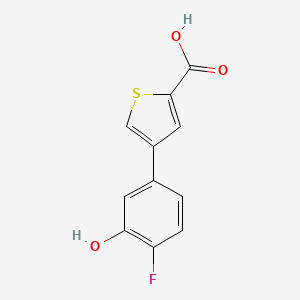

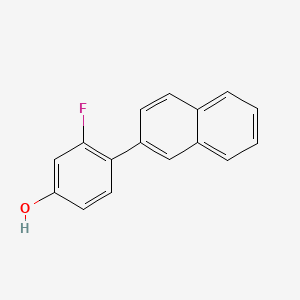
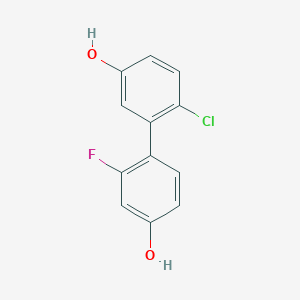






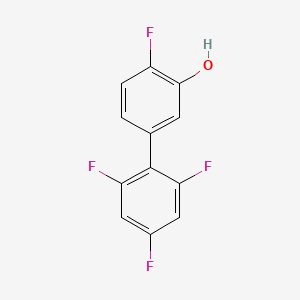
![4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374103.png)
